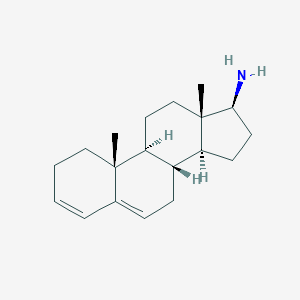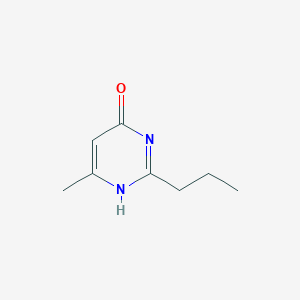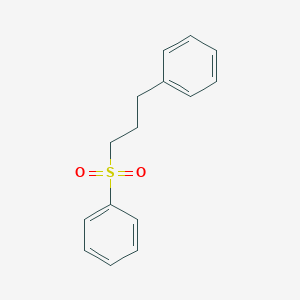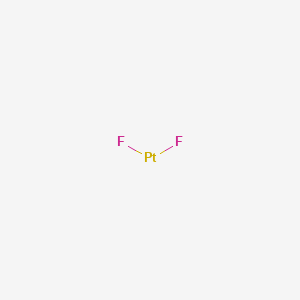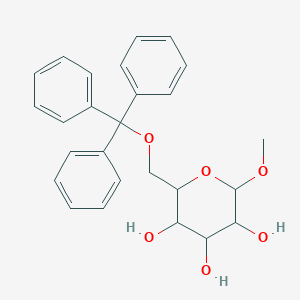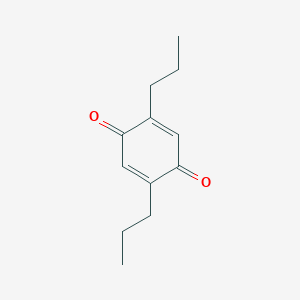
2,5-Dipropylcyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dipropylcyclohexa-2,5-diene-1,4-dione, also known as DPHD, is a chemical compound that has gained significant interest in scientific research due to its unique properties. DPHD belongs to the family of cyclohexadiene derivatives and is a yellow crystalline solid.
Mecanismo De Acción
The mechanism of action of 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione is not fully understood, but it has been proposed that 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione inhibits the activity of DNA topoisomerase II by binding to the enzyme's catalytic site. This inhibition leads to the accumulation of DNA strand breaks, which ultimately leads to cell death.
Efectos Bioquímicos Y Fisiológicos
2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been shown to have both biochemical and physiological effects. Biochemically, 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been shown to inhibit the activity of DNA topoisomerase II, as mentioned earlier. Physiologically, 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione in lab experiments is its ease of synthesis. 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione can be synthesized using a relatively simple multistep process, making it readily available for use in various research fields. One limitation of using 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione in lab experiments is its instability. 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione is prone to decomposition under certain conditions, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several future directions for research involving 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione. One direction is to explore the use of 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione as a precursor for the synthesis of other cyclohexadiene derivatives with potential applications in material science and medicinal chemistry. Another direction is to investigate the potential of 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione as an anticancer agent in preclinical and clinical studies. Additionally, further research is needed to fully understand the mechanism of action of 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione can be achieved through a multistep process starting with the reaction of 1,3-cyclohexadiene with isobutyryl chloride in the presence of aluminum chloride. This reaction leads to the formation of 2,5-dimethylcyclohexa-2,5-diene-1,4-dione, which can be further reacted with propylmagnesium bromide to produce 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione.
Aplicaciones Científicas De Investigación
2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been used in various scientific research fields, including organic chemistry, material science, and medicinal chemistry. In organic chemistry, 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been used as a building block for the synthesis of other cyclohexadiene derivatives. In material science, 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been used as a precursor for the synthesis of conductive polymers. In medicinal chemistry, 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has shown potential as an anticancer agent due to its ability to inhibit the activity of DNA topoisomerase II.
Propiedades
Número CAS |
16162-61-1 |
|---|---|
Nombre del producto |
2,5-Dipropylcyclohexa-2,5-diene-1,4-dione |
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
2,5-dipropylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H16O2/c1-3-5-9-7-12(14)10(6-4-2)8-11(9)13/h7-8H,3-6H2,1-2H3 |
Clave InChI |
RPKAFKDCORXJJP-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=O)C(=CC1=O)CCC |
SMILES canónico |
CCCC1=CC(=O)C(=CC1=O)CCC |
Sinónimos |
2,5-Dipropyl-p-benzoquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



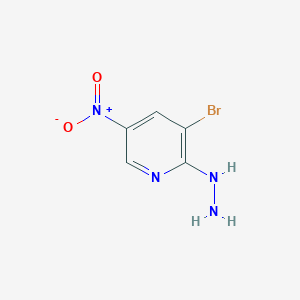
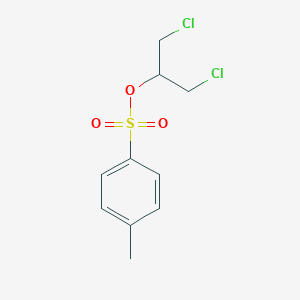
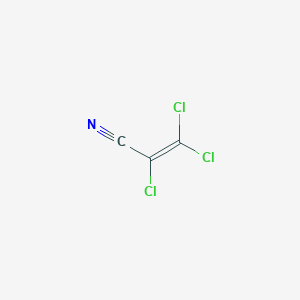
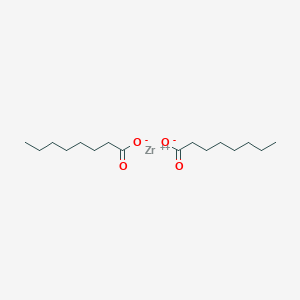
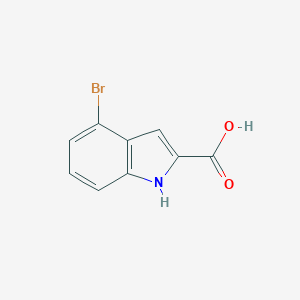
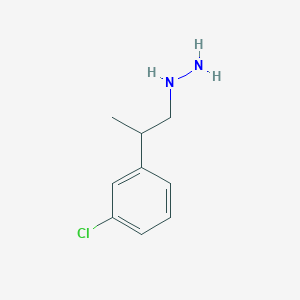
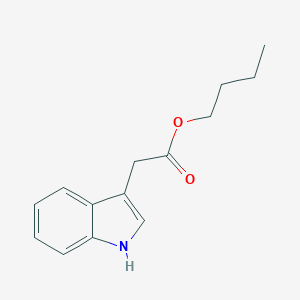
![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)
